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molecular formula C5H12 B1206597 Neopentane CAS No. 463-82-1

Neopentane

Cat. No. B1206597
M. Wt: 72.15 g/mol
InChI Key: CRSOQBOWXPBRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837333

Procedure details

A solution of 2,2-Dimethylpropane (15.1 g, 0.10 mol) in dry tetrahydrofuran (80 ml) was added dropwise to a mixture of magnesium turnings (2.43 g, 0.10 mol) in dry tetrahydrofuran (20 ml) containing a single crystal of iodine, at such a rate so as to maintain the solvent at reflux. The resulting solution was allowed to cool to room temperature and decanted from the residual magnesium under nitrogen into a fresh flask. The solution was diluted with dry tetrahydrofuran (150 ml), cooled to -20° C. under an atmosphere of nitrogen treated with cuprous bromide dimethyl sulphide complex and stirred for 20 minutes. The resulting solution was then treated with 4-bromo-1-butene (13.5 g, 0.10 mol) and stirred at -20° C. for 16 hours and then at 20° C. for 4 hours. The reaction mixture as quenched with saturated aqueous ammonium chloride solution (10 ml), diluted with ether (200 ml) and washed with an aqueous solution of ammonia (2×200 ml of 10%). The solution was dried over sodium sulfate and distilled at atmospheric pressure to yield 6,6-dimethyl- 1-heptene as a colourless oil, having a boiling point of 120°-125° C., and the following structural characteristics:
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([CH3:4])[CH3:3].[Mg].II.Br[CH2:10][CH2:11][CH:12]=[CH2:13]>O1CCCC1>[CH3:1][C:2]([CH3:5])([CH3:4])[CH2:3][CH2:13][CH2:12][CH:11]=[CH2:10]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
CC(C)(C)C
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
BrCCC=C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at such a rate so as to maintain the solvent
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
decanted from the residual magnesium under nitrogen into a fresh flask
ADDITION
Type
ADDITION
Details
The solution was diluted with dry tetrahydrofuran (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -20° C. under an atmosphere of nitrogen
ADDITION
Type
ADDITION
Details
treated with cuprous bromide dimethyl sulphide complex
STIRRING
Type
STIRRING
Details
stirred at -20° C. for 16 hours
Duration
16 h
WAIT
Type
WAIT
Details
at 20° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture as quenched with saturated aqueous ammonium chloride solution (10 ml)
ADDITION
Type
ADDITION
Details
diluted with ether (200 ml)
WASH
Type
WASH
Details
washed with an aqueous solution of ammonia (2×200 ml of 10%)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled at atmospheric pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(CCCC=C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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